methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Overview
Description
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate is an organic compound belonging to the tetralone family Tetralones are bicyclic compounds that consist of a benzene ring fused to a cyclohexanone ring This specific compound features a methyl ester group at the second position and a hydroxyl group at the sixth position on the tetralone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be achieved through several methods. One common approach involves the hydroxylation of 1-tetralone derivatives followed by esterification. For instance, the hydroxylation of 1-tetralone can be performed using aluminum chloride (AlCl3) in toluene, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. One-pot methods are often employed to streamline the synthesis process, reducing the number of steps and reaction time. For example, a one-pot method involving hydrogenation and methylation of 1-tetralone using methyl trifluoroacetate or methyl bromide has been reported to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-1-tetralone-2-acetate.
Reduction: Formation of 6-hydroxy-1-tetralol-2-acetate.
Substitution: Formation of various substituted tetralone derivatives depending on the reagent used.
Scientific Research Applications
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have antidepressant effects .
Comparison with Similar Compounds
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be compared with other tetralone derivatives:
1-Tetralone: Lacks the hydroxyl and ester groups, making it less reactive in certain chemical reactions.
6-Hydroxy-1-tetralone: Similar structure but lacks the ester group, which may affect its solubility and reactivity.
Methyl 1-tetralone-2-acetate: Similar structure but lacks the hydroxyl group, which may influence its biological activity.
The presence of both the hydroxyl and ester groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H14O4/c1-17-12(15)7-9-3-2-8-6-10(14)4-5-11(8)13(9)16/h4-6,9,14H,2-3,7H2,1H3 |
InChI Key |
JLEUUUYGJAACKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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